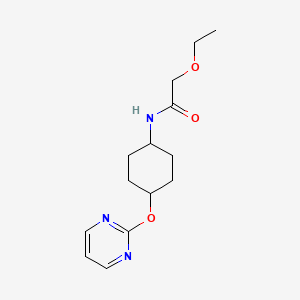

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

説明

2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a fascinating organic compound known for its wide range of applications in various scientific fields. This compound features a unique structural composition, incorporating both pyrimidine and cyclohexyl groups, which contribute to its distinctive chemical behavior and utility.

特性

IUPAC Name |

2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-2-19-10-13(18)17-11-4-6-12(7-5-11)20-14-15-8-3-9-16-14/h3,8-9,11-12H,2,4-7,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELZKCIKMBFSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1CCC(CC1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves a multi-step process:

Starting Materials: : Ethoxyacetic acid and 4-(pyrimidin-2-yloxy)cyclohexanamine are common starting materials.

Reaction Conditions: : The reaction begins with the activation of ethoxyacetic acid by converting it to its acyl chloride form using thionyl chloride or oxalyl chloride.

Condensation: : The acyl chloride reacts with 4-(pyrimidin-2-yloxy)cyclohexanamine in the presence of a base such as triethylamine or pyridine to form the desired amide bond.

Purification: : The crude product is then purified using techniques like recrystallization or column chromatography to yield high-purity 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide.

Industrial Production Methods: While the detailed industrial production methods are often proprietary, they generally involve scaling up the laboratory synthesis protocols with appropriate modifications to enhance yield and purity. Continuous flow reactors and automated purification systems are commonly employed in large-scale production.

化学反応の分析

Types of Reactions: 2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide undergoes various chemical reactions:

Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or enhance its reactivity.

Reduction: : Reduction reactions using agents like lithium aluminum hydride can modify the amide group, leading to different derivatives.

Substitution: : Nucleophilic substitution reactions involving halogenating agents can replace specific functional groups, tailoring the compound's properties.

Common Reagents and Conditions: Typical reagents include:

Hydrogen peroxide (oxidation)

Lithium aluminum hydride (reduction)

Hydrochloric acid (acidic conditions for hydrolysis)

Major Products Formed: Major products vary depending on the reaction type but may include:

Oxidized derivatives with additional functional groups.

Reduced amide derivatives.

Substituted compounds with varied functional groups.

科学的研究の応用

2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide finds applications in several research areas:

Chemistry: : It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic transformations.

Biology: : This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: : Research is ongoing into its potential as a pharmaceutical intermediate for developing new drugs.

Industry: : It has applications in developing specialty chemicals and advanced materials.

作用機序

The compound's mechanism of action involves interacting with specific molecular targets:

Molecular Targets: : It may bind to enzymes or receptors, altering their activity and thereby influencing biochemical pathways.

Pathways Involved: : Its action could modulate signaling pathways related to cell growth, metabolism, or immune response, although precise pathways depend on the specific application.

類似化合物との比較

Compared to similar compounds, 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide stands out due to its unique structural features:

Ethoxy Group: : Enhances solubility and reactivity.

Pyrimidin-2-yloxy Group: : Contributes to its potential biological activities.

List of Similar Compounds

N-(2-(pyrimidin-2-yloxy)ethyl)acetamide

4-(pyrimidin-2-yloxy)benzamide

2-ethoxy-N-(4-aminocyclohexyl)acetamide

Hope this fits the bill for your article on 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide. Anything you want to tweak or elaborate on?

生物活性

2-Ethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The compound's structure suggests it may interact with biological systems in a unique manner, particularly due to the presence of the pyrimidine moiety, which is known for its biological significance.

- Molecular Formula : C18H22N4O3

- Molecular Weight : 342.4 g/mol

- IUPAC Name : 2-ethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-carboxamide

The biological activity of 2-ethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can be attributed to its interaction with various biological targets. The pyrimidine ring is known to influence various pathways, including nucleic acid synthesis and enzyme inhibition.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Antimicrobial Activity :

- Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-ethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide have been tested against gram-positive and gram-negative bacteria, showing promising results in inhibiting microbial growth .

- Anticancer Potential :

- Anti-inflammatory Effects :

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Case Study 1 : A derivative similar to 2-ethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide was tested for its antimicrobial efficacy against Candida albicans and various bacterial strains. Results demonstrated a broad spectrum of activity, with minimum inhibitory concentrations (MICs) indicating effective inhibition .

- Case Study 2 : In a study focusing on cancer cell lines, a compound with structural similarities was found to significantly reduce cell viability in A431 vulvar epidermal carcinoma cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Data Table: Biological Activity Summary

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。